Cas no 2138069-75-5 (3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine)

3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine is a structurally complex cyclohexylamine derivative featuring a cyclopentenylmethyl substituent. This compound is of interest in organic synthesis and pharmaceutical research due to its unique bicyclic framework, which may serve as a versatile intermediate for the development of bioactive molecules. The presence of both amine and unsaturated cyclopentenyl groups offers opportunities for further functionalization, enabling applications in catalysis, ligand design, or medicinal chemistry. Its stereochemistry and conformational flexibility could also be explored for structure-activity relationship studies. The compound's stability and synthetic accessibility make it a practical choice for researchers seeking tailored amine-based building blocks.
3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine structure
2138069-75-5 structure
Product name:3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
CAS No:2138069-75-5
MF:C13H23N
Molecular Weight:193.32842373848
CID:6022942
PubChem ID:165491634

3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

    • EN300-1157841
    • 2138069-75-5
    • 3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
    • 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
    • インチ: 1S/C13H23N/c1-10-6-7-13(14)9-12(10)8-11-4-2-3-5-11/h2-3,10-13H,4-9,14H2,1H3
    • InChIKey: CDRXGCXCXMVAOY-UHFFFAOYSA-N
    • SMILES: NC1CCC(C)C(CC2CC=CC2)C1

計算された属性

  • 精确分子量: 193.183049738g/mol
  • 同位素质量: 193.183049738g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.2
  • トポロジー分子極性表面積: 26Ų

3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1157841-0.05g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
0.05g
$1296.0 2023-06-09
Enamine
EN300-1157841-0.1g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
0.1g
$1357.0 2023-06-09
Enamine
EN300-1157841-0.25g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
0.25g
$1420.0 2023-06-09
Enamine
EN300-1157841-10.0g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
10g
$6635.0 2023-06-09
Enamine
EN300-1157841-0.5g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
0.5g
$1482.0 2023-06-09
Enamine
EN300-1157841-5.0g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
5g
$4475.0 2023-06-09
Enamine
EN300-1157841-2.5g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
2.5g
$3025.0 2023-06-09
Enamine
EN300-1157841-1.0g
3-[(cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine
2138069-75-5
1g
$1543.0 2023-06-09

3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine 関連文献

3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amineに関する追加情報

Exploring the Unique Properties and Applications of 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine (CAS No. 2138069-75-5)

The compound 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine (CAS No. 2138069-75-5) is a fascinating chemical entity that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. Its unique structural features, combining a cyclopentenyl moiety with a methylcyclohexylamine backbone, make it a versatile intermediate for synthesizing complex molecules. Researchers and industry professionals are increasingly interested in its potential applications, particularly in drug discovery and material science.

One of the most intriguing aspects of 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine is its stereochemistry. The presence of chiral centers in its structure opens up possibilities for enantioselective synthesis, a hot topic in modern organic chemistry. This aligns with the growing demand for chiral building blocks in the pharmaceutical industry, where enantiopure compounds are often required to minimize side effects and enhance efficacy. The compound’s CAS No. 2138069-75-5 serves as a critical identifier for researchers looking to explore its properties further.

In recent years, the search for novel amine derivatives has surged, driven by their widespread use in agrochemicals, cosmetics, and pharmaceuticals. 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine fits into this trend as a promising candidate for further development. Its cyclopentenyl group introduces unsaturation, which can be leveraged for further functionalization, making it a valuable scaffold for designing new molecules. This adaptability is particularly relevant in the context of green chemistry, where efficient and sustainable synthetic routes are highly prized.

The compound’s potential extends beyond traditional applications. With the rise of computational chemistry and AI-driven drug design, researchers are using tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) to predict the biological activity of 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine. These approaches are revolutionizing how we identify and optimize lead compounds, reducing the time and cost associated with experimental screening. The inclusion of keywords like CAS No. 2138069-75-5 in digital databases ensures that this compound is easily accessible to scientists worldwide.

Another area of interest is the compound’s potential role in fragrance chemistry. The methylcyclohexanamine core is known to contribute to unique olfactory properties, and the addition of a cyclopentenyl group could enhance its volatility and scent profile. This makes 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine a candidate for use in perfumery, where novel aroma chemicals are constantly in demand. The ability to tailor its derivatives for specific sensory applications is a compelling avenue for future research.

From a synthetic perspective, the compound’s stability and reactivity are key considerations. The amine functionality allows for straightforward derivatization, such as acylation or reductive amination, which are common transformations in medicinal chemistry. Meanwhile, the cyclopentenyl group offers opportunities for cycloaddition reactions, expanding the toolkit available to chemists. This dual reactivity makes CAS No. 2138069-75-5 a valuable asset in the synthesis of complex molecular architectures.

In conclusion, 3-[(Cyclopent-3-en-1-yl)methyl]-4-methylcyclohexan-1-amine (CAS No. 2138069-75-5) represents a compelling subject of study for researchers across multiple disciplines. Its structural uniqueness, combined with its potential applications in drug discovery, fragrance chemistry, and materials science, positions it as a compound of significant interest. As the scientific community continues to explore its properties and derivatives, this molecule is likely to play an increasingly important role in innovation and industrial applications.

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